Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate
Description
Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate is a bi-thiazolic derivative characterized by two interconnected thiazole rings. One thiazole moiety is substituted with a hydroxyl group at the 4-position and a methylene bridge to the second thiazole ring, which is linked to a benzene carboxylate ester. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical exploration, particularly in enzyme inhibition and molecular recognition . The compound’s synthesis likely involves coupling thiazole precursors, as inferred from analogous pathways in and .
Properties
IUPAC Name |
ethyl 2-[2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-2-21-16(20)11-6-4-3-5-10(11)12-8-22-14(17-12)7-15-18-13(19)9-23-15/h3-6,8-9,19H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEWJUAJQIBXOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)CC3=NC(=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of thioformamide with bromoacetopropanol or y,y-dichloro-y,ydiacetodipropyl ether . The reaction conditions often require refluxing the mixture for several hours, followed by purification steps such as crystallization from ethanol .
Chemical Reactions Analysis
Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: and a CAS number of 860651-37-2. It features two thiazole rings and a benzenecarboxylate moiety, which contribute to its biological activity.
Medicinal Chemistry Applications
- Antimicrobial Activity : Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate has been studied for its antimicrobial properties against various pathogens. Research indicates that compounds with thiazole structures exhibit significant antibacterial activity, making them suitable candidates for developing new antibiotics .
- Anticancer Properties : The compound has shown promise in anticancer research. Thiazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that similar thiazole compounds can inhibit tumor growth in vitro and in vivo .
- Anti-inflammatory Effects : There is emerging evidence that thiazole derivatives possess anti-inflammatory properties. This compound may modulate inflammatory pathways, providing a basis for its potential use in treating inflammatory diseases .
Pharmaceutical Applications
- Intermediate in Drug Synthesis : This compound serves as an important intermediate in the synthesis of febuxostat, a drug used to treat hyperuricemia associated with gout. The synthesis involves several steps where this compound is utilized to produce key intermediates essential for the final drug formulation .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate involves its interaction with various molecular targets. The thiazole ring can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Thiazole Derivatives
Thiazole derivatives exhibit diverse biological activities depending on substituents and connectivity. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Differences
Structural Analysis
- Substituent Effects : Replacing the benzene carboxylate with an acetate (as in ) reduces molecular weight (MW: ~350 vs. ~380) and logP, impacting membrane permeability .
- Hydrogen Bonding : The 4-hydroxy-thiazole group enables hydrogen bonding, akin to the hydroxybenzamido substituent in ’s SARS-CoV-2 inhibitors .
ADMET Considerations
- Lipophilicity: The benzene ring increases logP vs.
- Metabolic Stability : The methylene bridge between thiazoles may resist oxidative degradation better than triazole-containing derivatives () .
Biological Activity
Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate (CAS: 860785-65-5) is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes thiazole rings and a benzenecarboxylate moiety, which may contribute to its diverse pharmacological properties.
The molecular formula of this compound is , with a molar mass of 346.42 g/mol. The compound exhibits a predicted density of 1.372 g/cm³ and a boiling point of approximately 555.4 °C .
Biological Activity Overview
This compound has been investigated for various biological activities, including antimicrobial, antifungal, and anticancer properties. Below are detailed findings from recent studies:
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazoles showed effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .
Antifungal Activity
A specific investigation into the antifungal activity of related thiazole derivatives revealed promising results against Candida albicans. The study highlighted the mechanism of action involving disruption of fungal cell membranes and inhibition of biofilm formation. This compound could potentially exert similar effects due to its structural similarities to other active compounds .
Anticancer Potential
The anticancer properties of thiazole derivatives have been explored in various studies. For instance, certain thiazole-based compounds have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This compound may share these mechanisms owing to its structural components .
Case Study 1: Antifungal Activity Against Candida albicans
In a controlled study, several thiazole derivatives were tested for their antifungal efficacy against Candida albicans. The results indicated that certain compounds significantly reduced fungal viability and biofilm formation at low concentrations. This compound's potential as an antifungal agent was suggested based on its structural characteristics that resemble those of effective derivatives .
Case Study 2: Cytotoxicity in Cancer Cell Lines
Another study focused on the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways. Given the structural similarities to these derivatives, this compound is hypothesized to exhibit comparable anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
